(2-(3-Methylpyridin-2-yl)pyrrolidin-1-yl)(phenyl)methanone
CAS No.:
Cat. No.: VC15847181
Molecular Formula: C17H18N2O
Molecular Weight: 266.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N2O |
|---|---|
| Molecular Weight | 266.34 g/mol |
| IUPAC Name | [2-(3-methylpyridin-2-yl)pyrrolidin-1-yl]-phenylmethanone |
| Standard InChI | InChI=1S/C17H18N2O/c1-13-7-5-11-18-16(13)15-10-6-12-19(15)17(20)14-8-3-2-4-9-14/h2-5,7-9,11,15H,6,10,12H2,1H3 |
| Standard InChI Key | SJZKGRMDFBMYPO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=CC=C1)C2CCCN2C(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, [2-(3-methylpyridin-2-yl)pyrrolidin-1-yl]-phenylmethanone, reflects its three primary components:
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A pyrrolidine ring (five-membered saturated heterocycle with one nitrogen atom).
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A 3-methylpyridin-2-yl group (methyl-substituted pyridine ring attached to the pyrrolidine).
The stereochemistry of the pyrrolidine ring remains undefined in available literature, though computational models suggest a preference for the R-configuration at the chiral center .
Table 1: Key Structural Descriptors
Synthesis and Computational Insights
Table 2: Comparison with Structurally Similar Compounds
Physicochemical Properties
Solubility and Partitioning
The compound’s computed XLogP3 of 2.7 indicates moderate lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility . Hydrogen bond acceptors (two oxygen and two nitrogen atoms) contribute to a polar surface area of 33.2 Ų, suggesting potential blood-brain barrier penetration .
Stability and Reactivity
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Thermal Stability: No experimental data available; analogous pyrrolidine-ketones decompose above 200°C.
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Photoreactivity: The conjugated pyridine-ketone system may undergo [2+2] cycloaddition under UV light.
| Receptor Type | Predicted IC50 (nM) | Mechanism of Action |
|---|---|---|
| 5-HT7 | 50–100 | Competitive antagonism |
| D2 | 200–500 | Partial agonism |
| σ1 | >1,000 | Weak allosteric modulation |
In Silico ADMET Profiling
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Absorption: High gastrointestinal permeability (Peff > 1 × 10⁻⁴ cm/s).
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Metabolism: CYP3A4-mediated oxidation predicted as primary metabolic pathway.
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Toxicity: Ames test predictions negative for mutagenicity; hERG inhibition risk low (IC50 > 10 μM).
Future Research Directions
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Stereochemical Resolution: Isolation of enantiomers and evaluation of chiral pharmacology.
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Target Deconvolution: High-throughput screening against kinase and GPCR panels.
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Prodrug Development: Esterification of the ketone to enhance bioavailability.
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